2-(3,4-Dimethylphenoxy)propanoyl chloride
Overview
Description
2-(3,4-Dimethylphenoxy)propanoyl chloride is an organic compound belonging to the class of aryl alkyl ethers. It has the molecular formula C11H13ClO2 and a molecular weight of 212.68 g/mol . This compound is commonly used in the synthesis of various organic compounds and has been found to exhibit biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethylphenoxy)propanoyl chloride typically involves the reaction of 3,4-dimethylphenol with propanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The general reaction scheme is as follows:
3,4-Dimethylphenol+Propanoyl chloride→2-(3,4-Dimethylphenoxy)propanoyl chloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethylphenoxy)propanoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, the acyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Hydrolysis Conditions: Aqueous medium, mild acidic or basic conditions
Major Products Formed
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
Carboxylic Acids: Formed by hydrolysis
Scientific Research Applications
2-(3,4-Dimethylphenoxy)propanoyl chloride is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: Potential use in the development of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethylphenoxy)propanoyl chloride involves its reactivity as an acylating agent. The acyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, such as amino groups on proteins. This reactivity can be exploited in the design of enzyme inhibitors and other bioactive compounds.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dimethylphenoxy)propanoyl chloride
- 2-(3,5-Dimethylphenoxy)propanoyl chloride
Uniqueness
2-(3,4-Dimethylphenoxy)propanoyl chloride is unique due to the specific positioning of the methyl groups on the phenoxy ring, which can influence its reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
2-(3,4-dimethylphenoxy)propanoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-7-4-5-10(6-8(7)2)14-9(3)11(12)13/h4-6,9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUGKJSEGMOEKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(C)C(=O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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